benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate
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Overview
Description
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring with a methylene group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is unique due to its specific structure, which includes a benzyl group and a cyclohexyl ring with a methylene group. This structure imparts distinct chemical properties and reactivity compared to other carbamates.
Properties
IUPAC Name |
benzyl N-[2-[(4-methylidenecyclohexyl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-7-9-15(10-8-13)19-16(20)11-18-17(21)22-12-14-5-3-2-4-6-14/h2-6,15H,1,7-12H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLJUBNAYRMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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